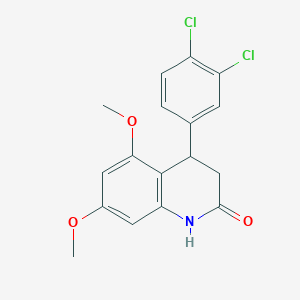
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a tyrosine kinase inhibitor, which means that it can block the activity of enzymes that are involved in cell signaling pathways. AG-490 has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works by inhibiting the activity of tyrosine kinases, which are enzymes that are involved in cell signaling pathways. Tyrosine kinases play a key role in cell proliferation, differentiation, and survival. By blocking the activity of these enzymes, this compound can disrupt these cellular processes and induce cell death. This compound has been shown to inhibit several tyrosine kinases, including JAK2, JAK3, and EGFR.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and block the formation of new blood vessels. In inflammatory cells, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for lab experiments is that it is a specific inhibitor of tyrosine kinases, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, this compound has been extensively studied, and its mechanism of action and effects on cellular processes are well understood. However, one limitation of this compound is that it can have off-target effects, inhibiting other enzymes in addition to tyrosine kinases. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more specific tyrosine kinase inhibitors that can block the activity of specific enzymes without affecting other enzymes. Additionally, research is needed to determine the optimal dosing and administration of this compound for therapeutic applications. Finally, further research is needed to determine the potential role of this compound in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form 3,4-dichlorophenyl-2-butanone. This intermediate is then reacted with 2-methoxyaniline to form 4-(3,4-dichlorophenyl)-5-methoxy-2-methyl-3(2H)-furanone. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to form this compound.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-10-6-14-17(15(7-10)23-2)11(8-16(21)20-14)9-3-4-12(18)13(19)5-9/h3-7,11H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWVLUBLQNGKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine](/img/structure/B6104692.png)
![N-(4-pyridinylmethyl)-4-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104699.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![[1-[N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6104712.png)
![4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B6104715.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6104721.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104736.png)


![N-(2,3-dimethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6104749.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B6104757.png)
![N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6104770.png)